Antibacterial Spectrum: Thieno[2,3-d] vs. Thieno[3,2-d] Regioisomers
In a head-to-head evaluation of 20 N-benzylthienopyrimidinone derivatives, the thieno[3,2-d] regioisomers (sulfur near the ketone) with an unsaturated 1,2-bond exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains, exemplified by compound 9c. In contrast, the thieno[2,3-d] regioisomers—the series to which 3-benzyl-5-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-4-one (610275-71-3) belongs—did not display this broad-spectrum activity in the same assay panel [1]. This establishes a clear functional divergence between the two regioisomeric series.
| Evidence Dimension | Antibacterial spectrum (Gram-positive and Gram-negative coverage) |
|---|---|
| Target Compound Data | Belongs to thieno[2,3-d] series; broad-spectrum activity not observed [1] |
| Comparator Or Baseline | Thieno[3,2-d] series compound 9c: active on both Gram-positive and Gram-negative bacteria [1] |
| Quantified Difference | Qualitative difference in spectrum: broad-spectrum (thieno[3,2-d]) vs. narrow/absent spectrum (thieno[2,3-d]) in this study panel |
| Conditions | Broth microdilution assay; bacterial strains including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa [1] |
Why This Matters
Procurement decisions for antibacterial screening must specify the regioisomeric series, because the thieno[2,3-d] scaffold does not replicate the broad-spectrum activity of the thieno[3,2-d] scaffold, preventing false expectations in hit-finding campaigns.
- [1] Diedhiou A, Balde M, Ndoye I, et al. Evaluation of antibacterial and antifungal activities of N-benzylthienopyrimidinone derivatives. Journal of Drug Delivery and Therapeutics. 2022;12(3):25-30. View Source
